molecular formula C14H14O2 B6363735 4-(2-Methoxy-5-methylphenyl)phenol, 95% CAS No. 1181381-18-9

4-(2-Methoxy-5-methylphenyl)phenol, 95%

Cat. No. B6363735
M. Wt: 214.26 g/mol
InChI Key: OZNHSQPBWLTABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxy-5-methylphenyl)phenol, 95% (4-MMPP) is a chemical compound that has recently been studied for its potential applications in the scientific research field. It is a phenol derivative with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol. 4-MMPP is a colorless to pale yellow liquid at room temperature and has a boiling point of 243-245 °C. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(2-Methoxy-5-methylphenyl)phenol involves the reaction of 2-methoxy-5-methylphenol with phenol in the presence of a catalyst.

Starting Materials
2-methoxy-5-methylphenol, Phenol, Catalyst

Reaction
Mix 2-methoxy-5-methylphenol and phenol in a 1:1 molar ratio in a reaction vessel., Add the catalyst to the reaction mixture., Heat the reaction mixture to a temperature of 100-120°C and stir for 6-8 hours., Cool the reaction mixture to room temperature and filter the solid product., Wash the solid product with water and dry it under vacuum to obtain 4-(2-Methoxy-5-methylphenyl)phenol.

Mechanism Of Action

The exact mechanism of action of 4-(2-Methoxy-5-methylphenyl)phenol, 95% is not fully understood. However, it is thought to act as an inhibitor of the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, 4-(2-Methoxy-5-methylphenyl)phenol, 95% may increase the levels of these neurotransmitters in the brain, which could lead to various beneficial effects.

Biochemical And Physiological Effects

4-(2-Methoxy-5-methylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as to have neuroprotective effects. Additionally, 4-(2-Methoxy-5-methylphenyl)phenol, 95% has been found to have anti-tumor effects, as well as to have potential anti-depressant effects.

Advantages And Limitations For Lab Experiments

4-(2-Methoxy-5-methylphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. Additionally, it can be used in a wide range of laboratory experiments, such as in cell culture studies, animal studies, and in vitro studies. However, there are some limitations to using 4-(2-Methoxy-5-methylphenyl)phenol, 95% in lab experiments. It is not very soluble in organic solvents, and it can be toxic at high concentrations.

Future Directions

The potential future directions for 4-(2-Methoxy-5-methylphenyl)phenol, 95% research include further studies into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research into its mechanism of action and its potential therapeutic applications could lead to new treatments for various diseases and disorders. Other potential future directions include the development of new synthesis methods and the use of 4-(2-Methoxy-5-methylphenyl)phenol, 95% in new laboratory experiments.

Scientific Research Applications

4-(2-Methoxy-5-methylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the biochemical and physiological effects of drugs and other compounds. It has also been used to study the mechanism of action of various drugs and compounds. Additionally, 4-(2-Methoxy-5-methylphenyl)phenol, 95% has been used to study the effects of various drugs on the central nervous system and other physiological systems.

properties

IUPAC Name

4-(2-methoxy-5-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-3-8-14(16-2)13(9-10)11-4-6-12(15)7-5-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNHSQPBWLTABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680714
Record name 2'-Methoxy-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-5-methylphenyl)phenol

CAS RN

1181381-18-9
Record name 2'-Methoxy-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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